molecular formula C7H4F3NO2S B6257127 6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid CAS No. 1204234-93-4

6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid

Cat. No.: B6257127
CAS No.: 1204234-93-4
M. Wt: 223.2
InChI Key:
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Description

6-[(Trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and lipophilicity, enhancing its utility in pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

The demand for 6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid and its derivatives has been increasing steadily over the years . It is expected that many novel applications of this compound will be discovered in the future, particularly in the agrochemical and pharmaceutical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-6-(trifluoromethyl)pyridine with copper(I) cyanide in the presence of potassium iodide and dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then quenched with ice water and extracted with ethyl acetate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity 6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

6-[(Trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Properties

CAS No.

1204234-93-4

Molecular Formula

C7H4F3NO2S

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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